molecular formula C14H16N2O2S B14952112 6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one

6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B14952112
M. Wt: 276.36 g/mol
InChI Key: QUEOJCIWBIJUMT-UHFFFAOYSA-N
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Description

6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35404 g/mol . This compound is known for its unique structure, which includes a pyrimidinone core substituted with a methyl group and a phenoxyethylsulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 6-methyl-4(3H)-pyrimidinone with 2-(3-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfanyl groups, leading to the formation of various derivatives.

Scientific Research Applications

6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate specific biological pathways involved in disease processes.

    Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

6-METHYL-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-12(8-10)18-6-7-19-14-15-11(2)9-13(17)16-14/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17)

InChI Key

QUEOJCIWBIJUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)C

Origin of Product

United States

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